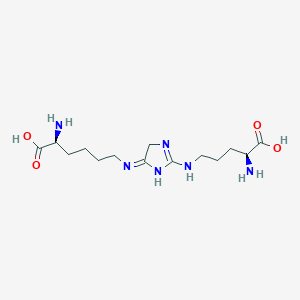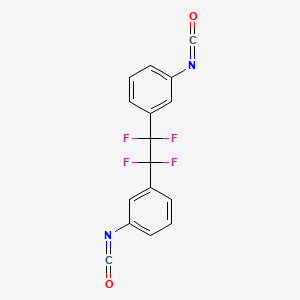
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate
Overview
Description
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate is a chemical compound known for its unique structure and properties. It is commonly used in various fields such as medical research, environmental research, and industrial applications. This compound is characterized by the presence of two isocyanate groups attached to a bisphenyl structure, which is further connected by a tetrafluoroethane bridge.
Preparation Methods
The synthesis of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate typically involves the reaction of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Scientific Research Applications
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): TDI is widely used in the production of flexible foams and coatings. It has a simpler structure compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.
Methylenediphenyl Diisocyanate (MDI): MDI is used in the production of rigid foams and elastomers. It has a similar bisphenyl structure but lacks the tetrafluoroethane bridge.
Hexamethylene Diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes. It has a linear structure and different reactivity compared to 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate.
The uniqueness of 3,3’-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate lies in its tetrafluoroethane bridge, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINWTPHNJAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
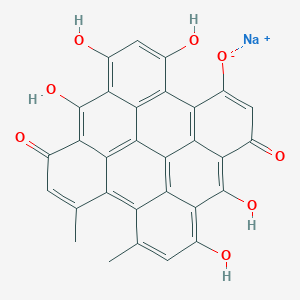
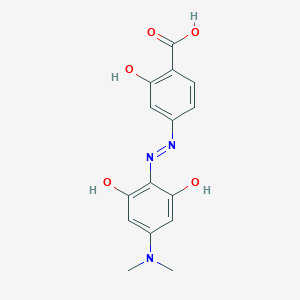
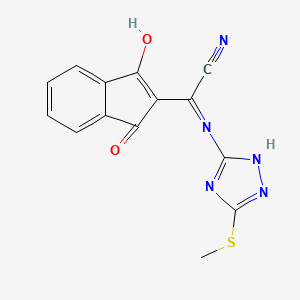

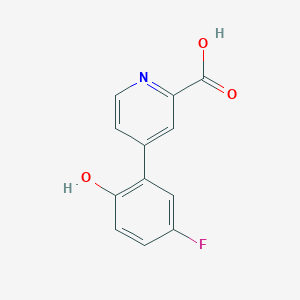
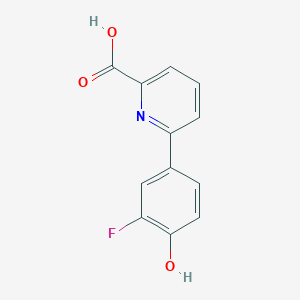
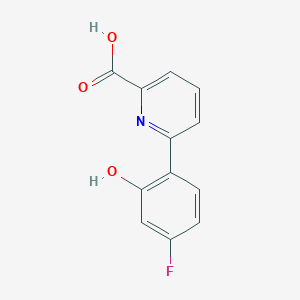
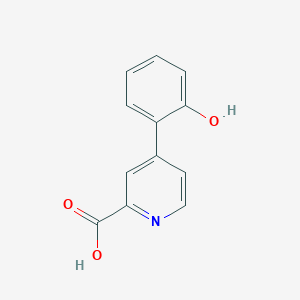
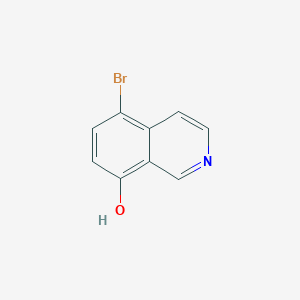

![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)
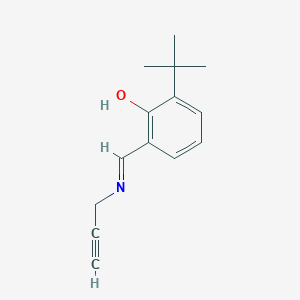
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)
